molecular formula C19H21NO4 B2675502 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1704534-80-4

6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2675502
CAS No.: 1704534-80-4
M. Wt: 327.38
InChI Key: IPWBKAKFNWXIPS-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound with a complex structure that includes a pyranone ring, a piperidine moiety, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting a piperidine derivative with a suitable leaving group on the pyranone ring.

    Attachment of the Benzoyl Group: The benzoyl group can be attached through an acylation reaction, typically using benzoyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity. The piperidine moiety could be crucial for binding to certain proteins, while the benzoyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group at the 6-position.

    6-methyl-4-((1-(benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of the methyl group at the 6-position and the specific substitution pattern on the piperidine ring make 6-methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one unique. These structural features could influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-methyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-5-3-4-6-17(13)19(22)20-9-7-15(8-10-20)24-16-11-14(2)23-18(21)12-16/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWBKAKFNWXIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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